2,6-Difluoro-4-iodobenzoyl chloride
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Overview
Description
2,6-Difluoro-4-iodobenzoyl chloride is an organic compound with the molecular formula C7H3ClF2IO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and an iodine atom at the 4 position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-iodobenzoyl chloride typically involves the halogenation of a precursor compound. One common method is the iodination of 2,6-difluorobenzoyl chloride using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-iodobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The compound can be reduced to form 2,6-difluorobenzoyl chloride by using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium cyanide, and various amines are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
Substitution Reactions: Products include 2,6-difluoro-4-aminobenzoyl chloride, 2,6-difluoro-4-cyanobenzoyl chloride, etc.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Reduction Reactions: The primary product is 2,6-difluorobenzoyl chloride.
Scientific Research Applications
2,6-Difluoro-4-iodobenzoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-iodobenzoyl chloride depends on its application. In chemical reactions, it acts as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved vary depending on the specific application and the structure of the compound it is reacting with .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-iodobenzoyl chloride: Similar structure but with one less fluorine atom.
2-Iodobenzoyl chloride: Lacks the fluorine substituents.
4-Iodobenzoyl chloride: Iodine atom at the 4 position but no fluorine atoms.
Uniqueness
2,6-Difluoro-4-iodobenzoyl chloride is unique due to the presence of both fluorine and iodine substituents on the benzene ring. This combination of substituents imparts specific electronic and steric properties, making it particularly useful in certain chemical reactions and applications. The fluorine atoms increase the compound’s stability and reactivity, while the iodine atom provides a site for further functionalization .
Properties
Molecular Formula |
C7H2ClF2IO |
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Molecular Weight |
302.44 g/mol |
IUPAC Name |
2,6-difluoro-4-iodobenzoyl chloride |
InChI |
InChI=1S/C7H2ClF2IO/c8-7(12)6-4(9)1-3(11)2-5(6)10/h1-2H |
InChI Key |
UXMWJJIIKAKEFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)Cl)F)I |
Origin of Product |
United States |
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